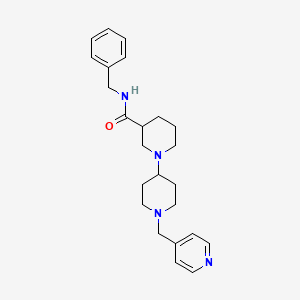![molecular formula C17H26N2O3S B6099280 N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide](/img/structure/B6099280.png)
N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide, also known as MPB or NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. MPB has been widely used in scientific research to investigate the role of CaSR in various physiological processes.
Mechanism of Action
N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide acts as a competitive antagonist of CaSR, binding to the receptor and preventing its activation by extracellular calcium ions. By blocking CaSR activation, this compound inhibits downstream signaling pathways that regulate calcium homeostasis, including the release of parathyroid hormone, the reabsorption of calcium in the kidney, and the absorption of calcium in the intestine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the proliferation and differentiation of osteoblasts, the activity of osteoclasts, and the mineralization of bone matrix. In vivo studies have shown that this compound reduces serum calcium levels, increases urinary calcium excretion, and prevents the development of hyperparathyroidism and osteoporosis in animal models.
Advantages and Limitations for Lab Experiments
N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide has several advantages as a research tool, including its high selectivity and specificity for CaSR, its ability to inhibit CaSR activation in a dose-dependent manner, and its low toxicity in vitro and in vivo. However, this compound also has some limitations, including its poor solubility in aqueous solutions, its potential off-target effects on other G protein-coupled receptors, and its limited availability and high cost.
Future Directions
There are several potential future directions for research on N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide and CaSR. One area of interest is the role of CaSR in cancer, as recent studies have suggested that CaSR may play a role in tumor progression and metastasis. Another area of interest is the development of novel CaSR antagonists with improved pharmacokinetic properties and lower toxicity. Additionally, further research is needed to elucidate the precise mechanisms by which CaSR regulates calcium homeostasis and other physiological processes, and to explore the potential therapeutic applications of CaSR modulation in various diseases.
Synthesis Methods
N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide can be synthesized through a multi-step process starting with the reaction of N-Boc-4-piperidone with 2-methyl-1-propylamine to form N-Boc-4-methyl-1-(2-methylpropyl)piperidine. This intermediate is then reacted with benzenesulfonyl chloride to obtain N-Boc-4-methyl-1-(2-methylpropyl)piperidine-4-sulfonyl chloride. Finally, deprotection of the Boc group using trifluoroacetic acid results in the synthesis of this compound.
Scientific Research Applications
N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide has been extensively used in scientific research to investigate the role of CaSR in various physiological processes. CaSR is a G protein-coupled receptor that is widely expressed in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract. CaSR plays a crucial role in regulating calcium homeostasis, and its dysfunction has been linked to various diseases, including hyperparathyroidism, osteoporosis, and kidney stones.
properties
IUPAC Name |
N-[3-methyl-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)16(17(20)19-11-9-14(3)10-12-19)18-23(21,22)15-7-5-4-6-8-15/h4-8,13-14,16,18H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMZBSAZRZXLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C(C)C)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B6099205.png)
![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6099218.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6099226.png)
![1-(1H-imidazol-2-ylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6099243.png)
![2-[5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B6099251.png)
![7-(3,4-difluorobenzyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099258.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-2-ylmethyl)amine](/img/structure/B6099260.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6099265.png)
![3-methyl-4-[2-(trifluoromethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6099282.png)
![7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099284.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6099294.png)
![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)
